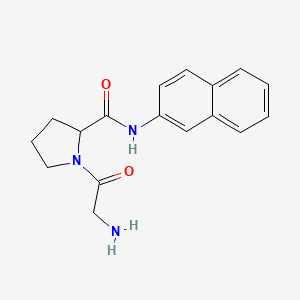
2-amino-1-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fascinating fusion of heterocyclic rings, combining an indole core with a tetrahydrofuran moiety. Let’s break it down:
-
Indole: : The indole ring system is a common motif found in various natural products, pharmaceuticals, and functional materials. It consists of a benzene ring fused to a pyrrole ring, resulting in a five-membered ring with a nitrogen atom. Indoles exhibit diverse biological activities.
-
Tetrahydrofuran (THF): : THF is a saturated cyclic ether with a five-membered ring containing four carbon atoms and one oxygen atom. It’s widely used as a solvent and reagent in organic synthesis.
Méthodes De Préparation
Synthesis Routes:
The synthesis of this compound involves several steps. One possible route includes the following:
-
Construction of the Indole Core
- Start with a suitable indole precursor (e.g., 2-aminobenzaldehyde).
- Introduce the tetrahydrofuran ring by reacting the indole precursor with a tetrahydrofuran derivative (e.g., tetrahydrofuran-2-carbaldehyde) under appropriate conditions.
-
Cyano Group Addition
- Introduce the cyano group (CN) at a suitable position (e.g., C3 or C7) using a cyanation reaction.
Industrial Production:
The industrial-scale synthesis typically involves optimized conditions to achieve high yields and purity. Detailed industrial methods may be proprietary.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: Substitution reactions can occur at the indole nitrogen or other positions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Investigated for potential antiviral, anticancer, or anti-inflammatory properties.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.
Propriétés
Formule moléculaire |
C14H19N3O |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-amino-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile |
InChI |
InChI=1S/C14H19N3O/c15-8-12-11-5-1-2-6-13(11)17(14(12)16)9-10-4-3-7-18-10/h10H,1-7,9,16H2 |
Clé InChI |
ICQSDLCEVRMBMD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C(N2CC3CCCO3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)


![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)





![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)


